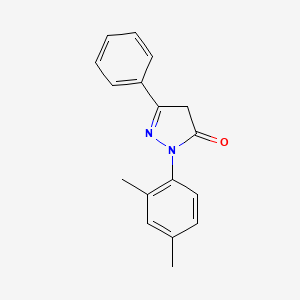
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structure of a related compound, 2,4-dimethylphenol, has been analyzed using these methods3.Chemical Reactions
The chemical reactions of pyrazoles depend on the substituents on the pyrazole ring. They can undergo a variety of reactions, including oxidation, reduction, and substitution reactions4.
Aplicaciones Científicas De Investigación
Synthesis and Dyeing Properties
Researchers have explored the synthesis of new heterocycles based on 5-pyrazolones, including 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one, for their dyeing and anticipated biological properties. These compounds have been subjected to diazotation with aromatic amines and diamines to obtain new azo and bisazo dyes. The structures of these dyes were confirmed by spectroscopic and analytical methods, and their UV–vis measurements, dyeing performance, and fastness tests were evaluated, showcasing their potential applications in textile industries (Bagdatli & Ocal, 2012).
Structural and Spectral Studies
The annular tautomerism of NH-pyrazoles, including derivatives similar to the compound , has been studied through X-ray crystallography and NMR spectroscopy. These studies help in understanding the tautomeric behaviors in solutions and the solid state, contributing to the field of structural chemistry and providing insights into the molecular design of pyrazole-based compounds (Cornago et al., 2009).
Solvent-free Synthesis
The solvent-free one-pot synthesis method for acetyl pyrazoles, including those structurally related to 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one, has been reported. This method uses microwave irradiation and showcases an environmentally friendly approach to synthesizing pyrazole derivatives with potential applications in pharmaceutical and materials science (Thirunarayanan & Sekar, 2016).
Semiconductor Applications
Research into unsymmetrical pyrazole-based new semiconductor oligomers highlights the synthesis and optical properties of these materials. The study of poly(p-phenylene-1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxy amide) reveals its potential in semiconductor applications, demonstrating the versatility of pyrazole derivatives in material science (Cetin et al., 2017).
Electrochemical Studies
Electrochemical studies on pyrazoles, including those structurally related to the compound of interest, have led to the synthesis of new heterocyclic compounds. These studies provide a foundation for understanding the electrochemical behavior of pyrazole derivatives, with potential implications for their use in chemical synthesis and materials science (Zandi et al., 2021).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information. For example, the MSDS for 4,4-Dimethyl-1-pentene indicates that it is a flammable liquid and vapor, and may be harmful if swallowed6.
Direcciones Futuras
The future directions in the study of pyrazoles and related compounds could involve exploring their potential applications in medicine, agriculture, and materials science. This could involve synthesizing new pyrazole derivatives and studying their properties and biological activities.
Please note that this information is general and may not apply directly to “1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one”. For more specific information, further research or consultation with a chemistry professional may be necessary.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-8-9-16(13(2)10-12)19-17(20)11-15(18-19)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZVVRSAOFCMJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429065 |
Source


|
| Record name | 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one | |
CAS RN |
1003751-09-4 |
Source


|
| Record name | 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

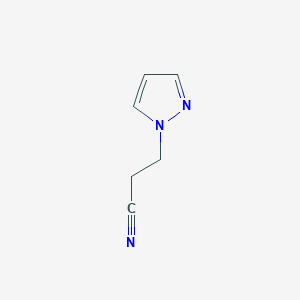
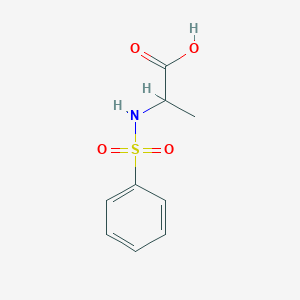
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1311434.png)
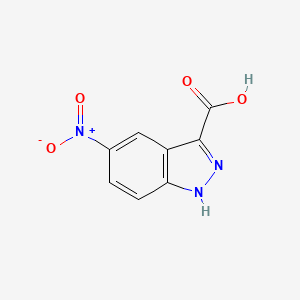
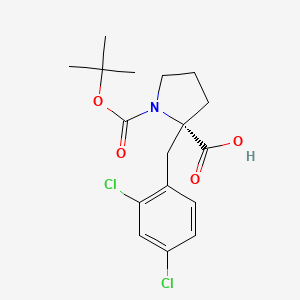
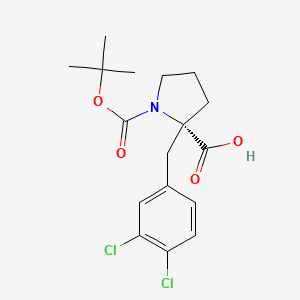

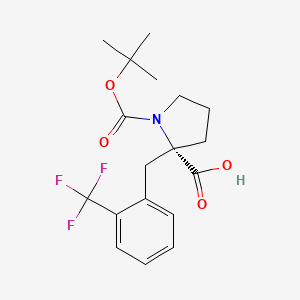
![5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1311445.png)
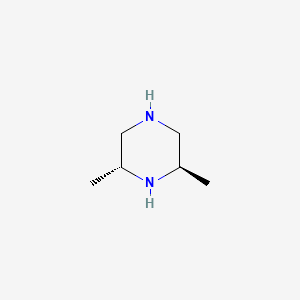
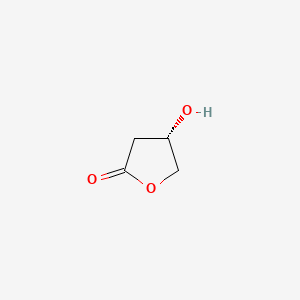
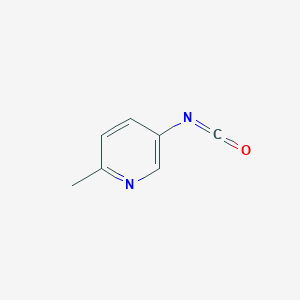
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile](/img/structure/B1311460.png)
![Thieno[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1311464.png)